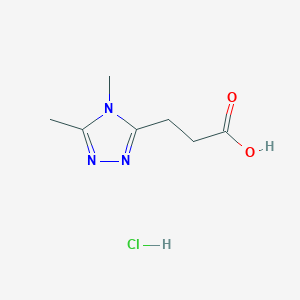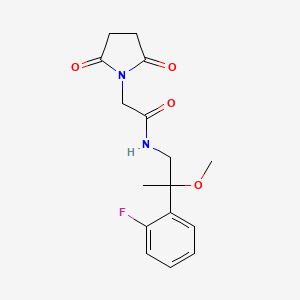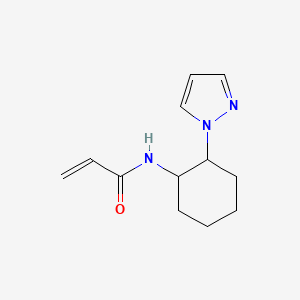
N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide, also known as JWH-018, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It was first synthesized in 1995 by John W. Huffman and his team at Clemson University. JWH-018 is known to bind to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of THC, the main psychoactive component of cannabis.
Mécanisme D'action
N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide is known to bind to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of THC. The compound has a high affinity for these receptors and can cause a range of effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects
N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiration. The compound has also been shown to have effects on the immune system, including the activation of immune cells and the release of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. The compound also has a high affinity for the CB1 and CB2 receptors, making it a useful tool for studying the effects of synthetic cannabinoids on the brain. However, there are also limitations to the use of N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide in laboratory experiments. The compound has been shown to have significant side effects, including cardiovascular effects and potential toxicity.
Orientations Futures
There are several future directions for research on N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide and synthetic cannabinoids. One area of research is the development of new synthetic cannabinoids that have fewer side effects and greater therapeutic potential. Another area of research is the development of new methods for synthesizing N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide and other synthetic cannabinoids. Finally, research is needed to better understand the long-term effects of synthetic cannabinoids on the brain and body, as well as their potential therapeutic uses.
Méthodes De Synthèse
N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide is synthesized using a multi-step process that involves the reaction of cyclohexanone with hydrazine to form 1,2-diaminocyclohexane. This compound is then reacted with 1-bromo-3-methylbut-2-en-1-one to form N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide. The synthesis of N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide is relatively simple and can be done using common laboratory equipment.
Applications De Recherche Scientifique
N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain. The compound has been shown to have similar effects to THC, including euphoria, relaxation, and altered perception. N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide has also been used to study the effects of synthetic cannabinoids on the immune system, as well as their potential therapeutic uses.
Propriétés
IUPAC Name |
N-(2-pyrazol-1-ylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-12(16)14-10-6-3-4-7-11(10)15-9-5-8-13-15/h2,5,8-11H,1,3-4,6-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUXTXVIUQRBBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCCC1N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2677274.png)
![5-Bromo-2-(difluoromethyl)thieno[3,2-b]thiophene](/img/structure/B2677275.png)
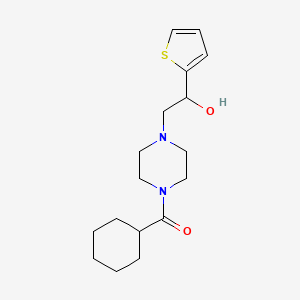

![6-chloro-N-[2-(5-chlorothiophen-2-yl)ethyl]-3-fluoropyridine-2-carboxamide](/img/structure/B2677282.png)
![1-allyl-4-(1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2677283.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2677285.png)
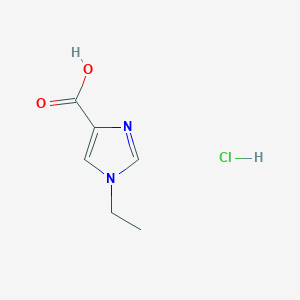
![N-(3,4-dimethoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2677289.png)

![N-(2-chlorobenzyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2677291.png)
